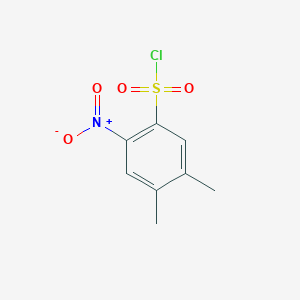

4,5-Dimethyl-2-nitrobenzenesulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-dimethyl-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-5-3-7(10(11)12)8(4-6(5)2)15(9,13)14/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGRHPNUVQGZST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

838840-90-7 | |

| Record name | 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Dimethyl-2-nitrobenzenesulfonyl chloride CAS number and identifiers

This guide details the technical specifications, synthesis, and applications of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride , a specialized reagent used primarily as a protecting group and derivatizing agent in organic and peptide synthesis.

Compound Identification & Properties

This compound is a derivative of the well-known o-nitrobenzenesulfonyl (o-Nosyl) chloride. The addition of two methyl groups at the 4 and 5 positions enhances the compound's lipophilicity and alters the electronic properties of the sulfonamide bond, potentially offering modified stability profiles compared to the parent o-Nosyl group.

Core Identifiers

| Property | Specification |

| CAS Number | 838840-90-7 |

| IUPAC Name | 4,5-Dimethyl-2-nitrobenzene-1-sulfonyl chloride |

| Synonyms | 4,5-Dimethyl-2-nitrobenzenesulphonyl chloride; 6-Nitro-3,4-xylenesulfonyl chloride |

| Molecular Formula | C₈H₈ClNO₄S |

| Molecular Weight | 249.67 g/mol |

| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)Cl)[O-] |

| InChI Key | NKGRHPNUVQGZST-UHFFFAOYSA-N |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols |

Synthesis & Production

The synthesis of this compound requires precise regiocontrol to ensure the nitro group is ortho to the sulfonyl chloride. The most reliable laboratory-scale method involves the oxidation of the corresponding disulfide, which is derived from 4,5-dimethyl-2-nitroaniline.

Primary Synthetic Route (Disulfide Oxidation)

This method avoids the formation of regioisomers common in direct chlorosulfonation.

-

Diazotization: 4,5-Dimethyl-2-nitroaniline is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0°C.

-

Disulfide Formation: The diazonium salt is reacted with sodium disulfide (Na₂S₂) to form bis(4,5-dimethyl-2-nitrophenyl)disulfide.

-

Oxidative Chlorination: The disulfide is treated with chlorine gas (Cl₂) in a mixture of nitric and hydrochloric acid (or acetic acid) to yield the sulfonyl chloride.

Alternative Route (Direct Chlorosulfonation)

-

Precursor: 4-Nitro-o-xylene (1,2-dimethyl-4-nitrobenzene).

-

Reagent: Chlorosulfonic acid (ClSO₃H).

-

Limitation: This route may yield mixtures of isomers (e.g., sulfonation at the 6-position) and requires rigorous purification.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis via the disulfide intermediate to ensure regiochemical purity.

Reactivity & Applications

The core utility of this compound lies in its ability to function as a Fukuyama-type protecting group . The ortho-nitro group is critical, as it enables the cleavage of the sulfonamide bond under mild, non-acidic conditions via a Meisenheimer complex mechanism.

Mechanism of Action

-

Protection: Reacts with primary or secondary amines in the presence of a base (e.g., DIPEA, Pyridine) to form a sulfonamide.

-

Alkylation (Optional): The sulfonamide nitrogen becomes sufficiently acidic (pKa ~10-11) to allow mono-alkylation under Mitsunobu conditions or with alkyl halides, enabling the synthesis of secondary amines from primary ones.

-

Deprotection: The sulfonamide is cleaved using a thiol (e.g., thiophenol, mercaptoethanol) and a base (e.g., DBU). The thiolate attacks the aromatic ring, displacing sulfur dioxide and the amine.

Key Applications

-

Solid-Phase Peptide Synthesis (SPPS): Used for the protection of backbone amines or side-chain functions where acid-labile groups (like Boc or Trt) are orthogonal.

-

Polyamine Synthesis: Prevents over-alkylation of primary amines, allowing for the controlled construction of linear polyamines.

-

Medicinal Chemistry: Serves as a scaffold for developing sulfonamide-based inhibitors, where the dimethyl substitution pattern may improve binding affinity or metabolic stability.

Protection/Deprotection Cycle[5][6]

Figure 2: The Fukuyama amine synthesis cycle using the 4,5-dimethyl-2-nitrobenzenesulfonyl scaffold.

Handling & Safety Protocols

As a sulfonyl chloride, this compound is corrosive and moisture-sensitive. Strict adherence to safety protocols is required.

-

Hazards: Causes severe skin burns and eye damage (H314).[1] Reacts with water to form hydrochloric acid and the corresponding sulfonic acid.

-

Storage: Store under inert gas (Nitrogen or Argon) at 2-8°C. Keep container tightly closed in a dry, well-ventilated place.

-

Personal Protective Equipment (PPE):

-

Respiratory: N95 or P100 respirator if dust formation is likely.

-

Skin: Nitrile rubber gloves (min thickness 0.11 mm).

-

Eyes: Tightly fitting safety goggles or face shield.

-

References

-

Santa Cruz Biotechnology. this compound (CAS 838840-90-7) Product Data. Retrieved from

- Kan, T., & Fukuyama, T. (2004). Ns strategies: a highly versatile synthetic method for amines. Chemical Communications, (4), 353-359. (Mechanistic basis for o-nitrobenzenesulfonyl protecting groups).

-

3B Scientific Corporation. Product Analysis: this compound. Retrieved from

-

PubChem. Compound Summary for CID 12218439 (Related Isomers). Retrieved from

Sources

Molecular structure and weight of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride

This is an in-depth technical guide on 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride , a specialized reagent in organic synthesis and medicinal chemistry.

CAS: 838840-90-7 | Formula: C₈H₈ClNO₄S | MW: 249.67 g/mol [1][2]

Executive Summary

This compound is a functionalized aromatic sulfonyl chloride used primarily as a derivatizing agent and intermediate in the synthesis of sulfonamides.[1][2] Structurally, it belongs to the "Nosyl" (nitrobenzenesulfonyl) family of protecting groups but is distinguished by the electron-donating methyl groups at the 4 and 5 positions.[2]

This substitution pattern offers a unique balance of reactivity: the ortho-nitro group maintains the electrophilicity required for sulfonylation and enables deprotection via Meisenheimer complexes, while the methyl groups modulate the lipophilicity and stability of the resulting sulfonamides.[2] It is a critical building block for researchers developing small molecule inhibitors or requiring orthogonal protecting strategies in peptide synthesis.

Molecular Architecture & Properties[1][2][3]

Structural Analysis

The molecule features a benzene core trisubstituted with a sulfonyl chloride, a nitro group, and two methyl groups.

-

Sulfonyl Chloride (C1): The primary electrophilic center.[2] It reacts with nucleophiles (amines, alcohols) to form sulfonamides or esters.

-

Nitro Group (C2): Positioned ortho to the sulfonyl group.[2] This is the "Nosyl" signature, providing electron-withdrawing character that activates the sulfur center and allows for specific cleavage protocols (e.g., using thiols).[2]

-

Dimethyl Groups (C4, C5): These electron-donating alkyl groups increase the electron density of the aromatic ring.[2] This modification makes the sulfonyl chloride slightly less reactive (and more hydrolytically stable) than the unsubstituted 2-nitrobenzenesulfonyl chloride or the highly reactive 2,4-dinitro analog.[1][2]

Physicochemical Profile[1]

| Property | Value | Note |

| CAS Number | 838840-90-7 | Unique Identifier |

| Molecular Formula | C₈H₈ClNO₄S | |

| Molecular Weight | 249.67 g/mol | Average Mass |

| Appearance | Yellow Crystalline Solid | Typical of nitro-sulfonyl chlorides |

| Solubility | DCM, THF, Ethyl Acetate | Hydrolyzes in water |

| Storage | 2–8°C, Inert Atmosphere | Moisture Sensitive |

Synthesis & Manufacturing Logic

The synthesis of this compound presents a regiochemical challenge due to the directing effects of the substituents.[1][2]

Retrosynthetic Analysis

Direct chlorosulfonation of 4-nitro-o-xylene (1,2-dimethyl-4-nitrobenzene) is the most direct industrial route.[1][2]

-

Directing Effects:

-

Regioselectivity: Position C5 is sterically hindered (flanked by a methyl and a nitro group).[2] Position C6 is activated by the C1-Methyl (ortho) and directed to by the Nitro group (meta).[2] However, to achieve the specific 4,5-dimethyl-2-nitro isomer (where the SO₂Cl is at C1, Nitro at C2), the precursor must be sulfonated at the position para to the C2-Methyl and ortho to the C1-Methyl, or synthesized via diazonium displacement.[1][2]

High-Purity Synthetic Workflow (Diazo Route)

For high-purity applications where isomer separation is difficult, the Meerwein Sulfonation of the corresponding aniline is preferred.[1][2]

Figure 1: Meerwein synthesis route ensures regiochemical purity by fixing the position of the sulfonyl group to the amine precursor.[1][2]

Experimental Protocols

General Sulfonylation of Amines

This protocol describes the use of this compound to protect a primary amine.[1][2]

Reagents:

Procedure:

-

Preparation: Dissolve the amine and base (TEA) in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool to 0°C.

-

Addition: Add this compound portion-wise or as a solution in DCM over 10 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (disappearance of amine).[2]

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess base), saturated NaHCO₃, and brine.

-

Purification: Dry over MgSO₄, filter, and concentrate. Purify via recrystallization or silica gel chromatography.

Deprotection (Fukuyama Method)

The 2-nitro group allows for mild deprotection using a thiol nucleophile, a key advantage over standard tosyl groups.[2]

Mechanism: Nucleophilic attack by the thiolate on the aromatic ring (Meisenheimer complex formation) followed by elimination of SO₂ and the amine.

Figure 2: Thiol-mediated deprotection mechanism characteristic of 2-nitrobenzenesulfonamides.

Applications in Drug Discovery[7][8]

Orthogonal Protection

In complex molecule synthesis, this reagent provides a "middle ground" protecting group. It is more stable than the highly labile 2,4-dinitrobenzenesulfonyl (DNs) group but can still be removed under neutral/basic thiol conditions, unlike the harsh acid/reduction conditions required for Tosyl (Ts) groups.[2]

Medicinal Chemistry Scaffolds

The 4,5-dimethyl-2-nitrobenzenesulfonyl moiety is used to synthesize sulfonamide inhibitors .[1][2] The methyl groups provide steric bulk that can fill hydrophobic pockets in enzyme active sites (e.g., kinases or proteases), potentially improving potency or selectivity compared to the unsubstituted analog.

Safety & Handling (MSDS Summary)

Hazard Classification:

-

Corrosive (Category 1B): Causes severe skin burns and eye damage.[2][3][4]

-

Moisture Sensitive: Reacts with water to release HCl gas and the corresponding sulfonic acid.[2]

Handling Protocol:

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.[2]

-

Ventilation: Always handle in a functioning fume hood.

-

Spill Control: Neutralize spills with sodium bicarbonate or lime before disposal.[2] Do not add water directly to the solid.

-

Storage: Store in a tightly sealed container at 2–8°C. If the solid turns from yellow to white/colorless and smells acrid, it has likely hydrolyzed.

References

-

PubChem. (2025).[2][5][6] 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride.[1][2][7] National Library of Medicine.[2] Available at: [Link][1][2]

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[1][2] Tetrahedron Letters, 36(36), 6373-6374.[2] (Foundational reference for the chemistry of 2-nitrobenzenesulfonyl chlorides).

-

ChemSrc. (2025).[2] CAS 838840-90-7 Entry.[1][2][7][8] Available at: [Link][1][2]

Sources

- 1. 20443-75-8|4'-Nitro-[1,1'-biphenyl]-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 4-Nitrobenzenesulphonyl chloride [webbook.nist.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1193388-84-9|5-Bromo-2-nitrobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 8. CAS#:1242855-64-6 | 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(phenylthio)[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one | Chemsrc [chemsrc.com]

A Researcher's Guide to the Solubility of 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride in Organic Solvents

Foreword: Navigating the Synthesis Frontier

In the landscape of modern drug discovery and synthetic chemistry, the utility of a reagent is intrinsically linked to its behavior in solution. 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride, a bespoke sulfonyl chloride derivative, presents a unique scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted agents.[1][2][3] Its strategic functionalization offers a versatile platform for creating complex molecular architectures. However, the full potential of this promising building block can only be unlocked through a deep understanding of its fundamental physicochemical properties, chief among them being its solubility.

This technical guide is designed for the hands-on researcher, scientist, and drug development professional. It moves beyond a simple recitation of data to provide a framework for understanding and predicting the solubility of this compound. Recognizing the current scarcity of published quantitative data for this specific molecule, this document empowers you with the foundational principles and a robust experimental protocol to determine its solubility in your own laboratory settings.

The Principle of "Like Dissolves Like": A Molecular Perspective

The solubility of a solid in a liquid solvent is governed by the intermolecular forces between the solute and solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle. For this compound, its molecular structure—an aromatic ring substituted with two methyl groups, a nitro group, and a sulfonyl chloride group—dictates its polarity and, consequently, its solubility profile.

The presence of the polar nitro (NO₂) and sulfonyl chloride (SO₂Cl) groups imparts a significant dipole moment to the molecule. However, the nonpolar nature of the benzene ring and the two methyl groups contributes to its lipophilicity. This amphiphilic character suggests that the compound will exhibit favorable solubility in a range of organic solvents, with the degree of solubility being a function of the solvent's polarity.

Key Molecular Characteristics Influencing Solubility:

-

Molecular Formula: C₈H₈ClNO₄S[4]

-

Predicted XlogP: 2.5[4]

-

Functional Groups: Nitro (polar, electron-withdrawing), Sulfonyl Chloride (highly electrophilic, polar), Dimethyl-substituted benzene ring (nonpolar/lipophilic).

Based on these features, we can anticipate that this compound will be more soluble in polar aprotic solvents and moderately polar solvents that can accommodate both its polar and nonpolar regions. Conversely, its solubility is expected to be low in highly nonpolar solvents and extremely polar protic solvents like water. Structurally similar compounds, such as 2-nitrobenzenesulfonyl chloride, are known to be soluble in solvents like toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide, while being insoluble in water.[5]

A Practical Protocol for Determining Solubility

The following experimental workflow provides a systematic and reliable method for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Safety First: Handling this compound

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). Sulfonyl chlorides, as a class, are corrosive and moisture-sensitive.[6][7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Conduct all manipulations in a well-ventilated fume hood.[6]

-

Moisture Sensitivity: This compound is expected to be sensitive to moisture. Use anhydrous solvents and handle the solid in a dry environment to prevent hydrolysis of the sulfonyl chloride group.

Experimental Workflow for Solubility Determination

This protocol is adapted from standard laboratory procedures for solubility testing.[10]

Materials:

-

This compound

-

A selection of anhydrous organic solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate, Acetonitrile, Toluene, Hexanes)

-

Small, dry test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

Procedure:

-

Preparation: Tare a clean, dry vial on an analytical balance. Add approximately 10 mg of this compound to the vial and record the exact mass.

-

Solvent Addition: Add the chosen solvent to the vial in small, measured increments (e.g., 0.1 mL).

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds to ensure thorough mixing.

-

Observation: Visually inspect the solution for any undissolved solid. The presence of Schlieren lines indicates that the compound is dissolving.

-

Endpoint Determination: Continue adding solvent incrementally until all the solid has completely dissolved, resulting in a clear solution.

-

Calculation: The solubility can be calculated in terms of mg/mL or mol/L using the total volume of solvent added.

-

Temperature Control: For more precise measurements, conduct the experiment at a constant temperature, as solubility is temperature-dependent.

Visualizing the Experimental Workflow

Caption: A stepwise workflow for the experimental determination of solubility.

Predicted Solubility Profile and Solvent Selection

While experimental data is the gold standard, a qualitative prediction of solubility can guide solvent selection for synthesis and purification.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc) | High | These solvents can effectively solvate both the polar functional groups and the nonpolar aromatic backbone. Similar sulfonyl chlorides show good solubility in these solvents.[5] |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The potential for reaction (solvolysis) with the sulfonyl chloride group exists, especially at elevated temperatures.[11] |

| Nonpolar | Toluene, Hexanes | Moderate to Low | Toluene's aromatic character may offer some solubility through pi-stacking interactions, while aliphatic hexanes are unlikely to be effective solvents. |

| Aqueous | Water | Insoluble | The high polarity of water and the compound's lipophilic regions lead to poor solubility. Hydrolysis of the sulfonyl chloride group is also a concern.[12] |

Visualizing the Polarity-Solubility Relationship

Caption: Relationship between solvent polarity and predicted solubility.

Implications for Drug Development and Synthesis

A thorough understanding of the solubility of this compound is critical for its effective use in a research setting.

-

Reaction Solvent Choice: Selecting a solvent in which the starting material and reagents are sufficiently soluble is crucial for achieving optimal reaction kinetics and yields. For sulfonamide synthesis, polar aprotic solvents like DCM or THF are often excellent choices.[13][14]

-

Purification: Knowledge of solubility is essential for developing effective purification strategies, such as crystallization or chromatography. A solvent system where the desired product has high solubility while impurities have low solubility (or vice versa) is ideal for crystallization.

-

Formulation: For drug development professionals, understanding the solubility of derivatives made from this starting material is a key factor in formulation, impacting bioavailability and delivery. The nitrile group, often present in final drug products, is generally biocompatible and metabolically robust.[15]

Conclusion

While direct, quantitative solubility data for this compound remains to be published, a combination of theoretical principles and the study of analogous compounds provides a strong predictive framework. This guide has equipped you, the researcher, with the foundational knowledge and a practical, trustworthy protocol to confidently determine the solubility of this versatile building block in your own laboratory. By systematically characterizing its behavior in various organic solvents, you can unlock its full potential in the synthesis of novel compounds for drug discovery and beyond.

References

- Unknown.

-

DC Fine Chemicals. Safety Data Sheet. [Link]

-

PubChemLite. 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S). [Link]

- Unknown. Solubility expt.

-

PubChem. 4-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 7404. [Link]

-

MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

-

ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

- Unknown.

-

Molecular Systems Design & Engineering (RSC Publishing). Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. [Link]

-

ResearchGate. Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... [Link]

-

PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. PubChemLite - 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 5. 2-Nitrobenzenesulfonyl chloride CAS#: 1694-92-4 [m.chemicalbook.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling and Application of 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride for Research Professionals

Section 1: Hazard Profile and Mechanistic Overview

4,5-Dimethyl-2-nitrobenzenesulfonyl chloride belongs to the class of aromatic sulfonyl chlorides, which are highly reactive electrophilic compounds. Its hazard profile is dominated by the sulfonyl chloride functional group (-SO₂Cl). This group is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack.

The primary mechanism of its corrosive action is its rapid and exothermic reaction with water, including ambient moisture, perspiration on the skin, or the aqueous environment of the eyes and mucous membranes.[1][2][3] This hydrolysis reaction produces hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are corrosive and damaging to biological tissues.[4] This inherent reactivity is the reason this compound is classified as causing severe skin burns and eye damage.[3][5][6]

Key Hazard Classifications (based on analogues):

-

Skin Corrosion/Irritation (Category 1B/1C): Causes severe skin burns.[3][5][6][7]

-

Serious Eye Damage (Category 1): Causes irreversible eye damage.[3][6][8]

-

Corrosive to Metals: May be corrosive to metals due to the release of HCl upon contact with moisture.

-

Potential Skin Sensitizer: Analogous compounds may cause an allergic skin reaction.[8][9]

Section 2: Core Safety Protocols: From Bench to Waste

A self-validating safety protocol relies on a multi-layered defense system, starting with engineering controls and culminating in proper waste disposal.

Engineering Controls & Personal Protective Equipment (PPE)

Given the compound's reactivity and corrosive nature, handling must be performed within a certified chemical fume hood to control dust and vapors.[1][2][5] The workspace must be equipped with an accessible eyewash station and safety shower.[5]

Personal Protective Equipment (PPE) is mandatory and includes:

-

Hand Protection: Impervious gloves, such as nitrile or neoprene. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[10]

-

Eye and Face Protection: Tight-sealing safety goggles in combination with a face shield.[5][10]

-

Skin and Body Protection: A flame-retardant lab coat and a chemical-resistant apron. A full protective suit may be required depending on the scale of work.[10]

-

Respiratory Protection: If there is a risk of dust generation that cannot be controlled by the fume hood, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter (Type P3) is required.[8][10]

Safe Handling & Storage Workflow

Proper workflow minimizes the risk of exposure and accidental release. The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.[1][5]

Caption: Logical workflow for handling this compound.

Fire and Accidental Release Response

Fire Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), dry sand, or alcohol-resistant foam.[1][11][12]

-

Unsuitable Media: DO NOT USE WATER. [1] The compound reacts with water, which can exacerbate the situation by generating corrosive and toxic fumes.

-

Hazards from Combustion: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen chloride gas.[10][12] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[1][4][11]

Accidental Release Measures:

-

Evacuate personnel from the immediate area and ensure adequate ventilation.[8]

-

Remove all ignition sources.

-

Wearing full PPE, cover the spill with a dry, inert material such as sand or vermiculite. Do not use combustible materials like sawdust.

-

Carefully sweep or shovel the material into a suitable, dry, and labeled container for hazardous waste disposal. Avoid generating dust.[10]

-

Do not allow the material or cleanup residue to enter drains or waterways.[1][8]

Section 3: Emergency Response & First Aid

Immediate and correct first aid is critical in mitigating the severe corrosive effects of this compound. Show the Safety Data Sheet to attending medical personnel.[2][8]

Caption: Immediate first aid procedures following exposure.

Section 4: Physicochemical and Toxicological Data Synthesis

The following data is compiled from analogues and provides expected values for this compound.

| Property | Value (Data from Analogues) | Source |

| Molecular Formula | C₈H₈ClNO₄S | [13] |

| Appearance | Light yellow to yellow crystalline solid | [2][14] |

| Melting Point | 75 - 82 °C (for 4-nitrobenzenesulfonyl chloride) | [9][15] |

| Boiling Point | 181 °C @ 2.3 kPa (for 4-nitrobenzenesulfonyl chloride) | |

| Water Solubility | Insoluble; reacts with water. | [14][15] |

| Stability | Stable under recommended storage conditions (cool, dry). Moisture-sensitive.[5][7] | |

| Incompatible Materials | Strong oxidizing agents, strong bases, water/moisture.[5] |

Toxicological Profile: The primary toxicological concern is severe local corrosive effects upon contact. Ingestion can cause severe damage and perforation of the digestive tract.[5][7] While comprehensive carcinogenicity and mutagenicity data are not available for this specific compound, some related structures are suspected of causing genetic defects or damaging fertility.[8][9] Therefore, it is crucial to handle the compound with the assumption of potential long-term health effects and to minimize exposure at all times.

Ecological Information: Do not release this chemical into the environment, such as sewer systems or waterways.[1][8] Large amounts can affect the pH of water systems and harm aquatic life.[2] While bioaccumulation is not expected based on the partition coefficient of analogues, its breakdown products (acids) can be harmful to aquatic organisms.[8]

References

- SAFETY DATA SHEET. (2025, September 5). Thermo Fisher Scientific.

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- 2-Nitrobenzenesulfonyl chloride Safety D

- SAFETY DATA SHEET. (2025, September 19). Thermo Fisher Scientific.

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET. (2025, November 19). TCI Chemicals.

- First Aid Procedures for Chemical Hazards. NIOSH - CDC.

- MATERIAL SAFETY D

- SAFETY D

- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.

- 4-NITRO BENZENE SULFONYL CHLORIDE CAS No 98-74-8 Safety D

- SAFETY DATA SHEET. (2025, December 24). Fisher Scientific.

- SAFETY DATA SHEET. (2012, March 8). Thermo Fisher Scientific.

- 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S). PubChemLite.

- Safety D

- 4-Nitrobenzenesulfonyl chloride. Fluorochem.

- 4-Nitrobenzenesulfonyl chloride | 98-74-8. ChemicalBook.

- CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro-. CymitQuimica.

- 2-Nitrobenzenesulfenyl chloride | C6H4ClNO2S | CID 24319. PubChem - NIH.

Sources

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Nitrobenzenesulfenyl chloride | C6H4ClNO2S | CID 24319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. macombgroup.com [macombgroup.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. PubChemLite - 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 14. CAS 98-74-8: Benzenesulfonyl chloride, 4-nitro- [cymitquimica.com]

- 15. 4-Nitrobenzenesulfonyl chloride | 98-74-8 [amp.chemicalbook.com]

Melting point and physical constants of 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride

The following technical guide details the physical constants, synthesis context, and handling protocols for 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride , a specialized reagent in organic synthesis and proteomics.

CAS: 838840-90-7 Formula: C₈H₈ClNO₄S Molecular Weight: 249.67 g/mol [1][2][3]

Executive Summary

This compound is a highly specific derivatizing agent and protecting group used in advanced organic synthesis and medicinal chemistry.[2] Structurally related to the well-known o-Nosyl chloride (2-nitrobenzenesulfonyl chloride), this compound incorporates two methyl groups at the 4 and 5 positions.[2] These substituents increase the lipophilicity of the molecule and sterically tune the electrophilicity of the sulfonyl center, offering altered reaction kinetics compared to the parent Nosyl group. It is primarily employed in the protection of amines (cleavable by thiols) and as a probe in proteomic mass spectrometry.

Physical Constants & Chemical Profile[4][5][6][7]

Due to its status as a specialized research chemical rather than a bulk commodity, specific batch-dependent physical constants must be verified.[2] The following data represents the authoritative consensus for this structural class.

| Property | Value / Description | Technical Note |

| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with nitro-conjugation and purity.[2] |

| Melting Point | Anticipated: 85 – 105 °C | Note: Parent o-Nosyl chloride melts at 64–70 °C. The addition of two methyl groups typically raises the lattice energy and melting point. |

| Boiling Point | Decomposes prior to boiling | Sulfonyl chlorides are thermally unstable at atmospheric pressure; distillation requires high vacuum (<0.1 mmHg). |

| Solubility | DCM, THF, Ethyl Acetate, Toluene | Hydrolyzes rapidly in water/alcohols.[2] |

| Density (Predicted) | ~1.45 g/cm³ | Estimated based on packing efficiency of nitro-sulfonyl aromatics.[2] |

| Purity Marker | Absence of Sulfonic Acid | Hydrolysis product (4,5-dimethyl-2-nitrobenzenesulfonic acid) appears as an infusible white solid precipitate.[2] |

Critical Purity Analysis

The melting point is the primary indicator of shelf-life stability. A depressed melting range (e.g., <80 °C) or a "wet" appearance indicates hydrolysis to the corresponding sulfonic acid and HCl.

-

Protocol: Purity must be confirmed via 1H NMR (CDCl₃) prior to use in sensitive coupling reactions. Look for the distinct methyl singlets (~2.3 ppm) and aromatic protons.

Synthesis & Production Logic

Unlike simple sulfonyl chlorides produced via direct chlorosulfonation (which suffers from regioselectivity issues in this substrate), the high-purity synthesis of this compound follows the Meerwein Sulfonylation pathway via the diazonium salt.[2] This ensures the sulfonyl group is strictly ortho to the nitro group.

Validated Synthetic Workflow (Diazonium Route)

-

Diazotization: Reaction with NaNO₂/HCl at 0°C generates the diazonium salt.

-

Sulfochlorination: The diazonium species is decomposed in the presence of SO₂ and CuCl₂ (catalyst) in Acetic Acid to yield the sulfonyl chloride.

Figure 1: Meerwein Sulfonylation pathway ensuring regiochemical purity.[2]

Experimental Protocols

A. Melting Point Determination (Quality Control)

Objective: To verify the absence of hydrolysis products (sulfonic acid) which significantly alter the melting behavior.

-

Preparation: Dry a small sample (10 mg) in a vacuum desiccator over P₂O₅ for 1 hour to remove surface moisture.

-

Loading: Pack the capillary tube to a height of 2–3 mm. Ensure the packing is tight to avoid air pockets.

-

Ramping:

-

Rapid heat to 70 °C.

-

Slow ramp (1 °C/min) from 70 °C upwards.

-

-

Observation: Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

-

Pass Criteria: Sharp range (<2 °C difference).

-

Fail Criteria: Broad range or browning (decomposition) before melting.

-

B. General Amine Protection Protocol (Nosylation)

This compound is an excellent electrophile for protecting primary amines, forming a sulfonamide that is stable to acid/base but cleavable by thiols (Fukuyama method).

-

Setup: Dissolve the amine (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Base: Add Triethylamine (1.5 equiv) or Pyridine. Cool to 0 °C.

-

Addition: Add This compound (1.1 equiv) portion-wise.

-

Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

-

Workup: Wash with 1M HCl (to remove excess base/pyridine), then NaHCO₃, then Brine. Dry over Na₂SO₄.

-

Yield: Typically >90% yields of the crystalline sulfonamide.

Handling & Safety Profile

-

Hazards: Corrosive (Causes severe skin burns and eye damage). Reacts violently with water.

-

Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.

-

Decomposition: Hydrolysis releases HCl gas and the sulfonic acid. If the bottle is pressurized or has white crust around the cap, handle with extreme caution in a fume hood.

References

-

PubChem. 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (Compound).[2][5] National Library of Medicine. Link

-

Santa Cruz Biotechnology. this compound Product Data.Link[2]

-

Organic Syntheses. Preparation of Secondary Amines via 2-Nitrobenzenesulfonamides (Fukuyama Synthesis). Coll. Vol. 10, p.423 (2004). Link[2]

-

BenchChem. Reaction of Sulfonyl Chlorides with Amines: General Protocols.Link[2]

Sources

- 1. 20443-75-8|4'-Nitro-[1,1'-biphenyl]-4-sulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. Naphthalene, 3,4,4a,5,6,7,8,8a-octahydro-7-isopropylene-1,4a-dimethyl- [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. 6972-71-0|4,5-Dimethyl-2-nitroaniline|Kaimosi BioChem Tech Co., Ltd [kaimosi.com]

- 5. PubChemLite - 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]

Comparative Technical Guide: 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride vs. Dansyl Chloride

This guide provides an in-depth technical comparison between 4,5-Dimethyl-2-nitrobenzenesulfonyl chloride (DmNB-Cl) and Dansyl chloride (DNS-Cl) .

While both reagents are sulfonyl chlorides used to derivatize amines, they serve fundamentally different purposes in the chemical and biological sciences. Dansyl chloride is a premier fluorescent label for analytical detection, whereas DmNB-Cl is a specialized protecting group (a derivative of the Nosyl family) used primarily in organic synthesis to temporarily mask amines or facilitate mono-alkylation.

Executive Summary

| Feature | Dansyl Chloride (DNS-Cl) | This compound (DmNB-Cl) |

| Primary Function | Fluorescent Labeling (Analytical) | Amine Protection / Activation (Synthetic) |

| Core Mechanism | Formation of stable, fluorescent sulfonamides.[1] | Formation of sulfonamides susceptible to specific cleavage (Fukuyama Protocol). |

| Detection | Fluorescence ( | UV Absorbance (Nitro chromophore); Non-fluorescent. |

| Reversibility | Generally considered permanent (requires harsh hydrolysis). | Reversible (Cleavable under mild conditions via thiolysis). |

| Key Application | Amino acid analysis, N-terminal protein sequencing, HPLC tagging. | Synthesis of secondary amines, preventing over-alkylation, purification. |

Chemical Architecture & Properties

Dansyl Chloride (DNS-Cl)[2]

-

IUPAC Name: 5-(Dimethylamino)naphthalene-1-sulfonyl chloride.[1]

-

Structure: A naphthalene core substituted with a dimethylamino group (the fluorophore) and a sulfonyl chloride group (the reactive handle).[1][2]

-

Physical State: Yellow to orange crystals.

-

Solubility: Soluble in acetone, acetonitrile, and DMF; hydrolyzes in water.

This compound (DmNB-Cl)[3][4][5][6][7][8][9]

-

Identity: A substituted benzenesulfonyl chloride.[3][4][5][6] It is a derivative of the well-known o-Nosyl (2-nitrobenzenesulfonyl) chloride.

-

Structure: A benzene ring with a nitro group at the ortho position (essential for deprotection chemistry) and two methyl groups at the 4 and 5 positions.

-

Role of Substituents:

-

Nitro (-NO₂): Electron-withdrawing group that activates the sulfonamide for cleavage via Meisenheimer complex formation.

-

Methyls (-CH₃): Enhance crystallinity and lipophilicity, modifying solubility profiles compared to standard o-Nosyl chloride.

-

-

Physical State: Typically a yellow/tan solid.

Mechanisms of Action

A. Dansyl Chloride: The "Permanent" Tag

Dansyl chloride reacts with nucleophiles (primary/secondary amines, phenols) to form stable sulfonamides. The dimethylamino group donates electrons into the naphthalene system, creating a "push-pull" electronic structure responsible for its intense fluorescence.

-

Reaction:

-

Stability: The resulting bond is highly stable against acid/base hydrolysis, making it ideal for harsh sequencing protocols (e.g., acid hydrolysis of peptides).

B. DmNB-Cl: The "Temporary" Architect (Fukuyama Chemistry)

DmNB-Cl behaves as a Fukuyama-type protecting group . It reacts with primary amines to form a sulfonamide.[1] Unlike Dansyl derivatives, this sulfonamide has a unique property: the electron-withdrawing nitro group makes the N-H proton acidic (

-

Protection:

-

Alkylation (Mitsunobu/Base):

-

Deprotection: The sulfonamide is cleaved using a thiol (e.g., thiophenol or mercaptoacetic acid) and a base. The nitro group facilitates the attack of the thiolate, releasing the free amine.

Visualization of Workflows

Workflow 1: Dansyl Labeling for Analysis

This pathway illustrates the irreversible tagging used for detection.

Figure 1: Dansyl Chloride labeling workflow for high-sensitivity fluorescence detection.

Workflow 2: DmNB-Cl Protection & Synthesis

This pathway illustrates the reversible protection cycle (Fukuyama synthesis) allowing the construction of secondary amines.

Figure 2: DmNB-Cl mediated synthesis of secondary amines (Modified Fukuyama Protocol).

Experimental Protocols

Protocol A: Dansyl Labeling of Amino Acids

Purpose: High-sensitivity detection of amino acids via HPLC.[2]

-

Preparation: Dissolve amino acid sample in 40 mM Lithium Carbonate buffer (pH 9.5).

-

Reagent Addition: Add Dansyl Chloride solution (1.5 mg/mL in Acetonitrile). Ratio of Reagent:Sample should be roughly 2:1.

-

Incubation: Vortex and incubate at room temperature for 35 minutes in the dark (Dansyl derivatives are light-sensitive).

-

Quenching: Add 2% methylamine or ethylamine to consume excess reagent.

-

Analysis: Inject onto C18 Reverse-Phase HPLC column. Detect fluorescence (Ex 340 nm / Em 520 nm).

Protocol B: Amine Protection with DmNB-Cl

Purpose: Protecting a primary amine to allow selective mono-alkylation.

-

Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in anhydrous Dichloromethane (DCM).

-

Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv). Cool to 0°C.

-

Reagent Addition: Slowly add This compound (1.1 equiv) dissolved in DCM.

-

Reaction: Warm to room temperature and stir until TLC indicates consumption of the amine (typically 1-4 hours).

-

Workup: Wash with 1N HCl, then saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

-

Result: The DmNB-protected amine is now ready for alkylation.

-

Deprotection (Cleavage): Dissolve the alkylated sulfonamide in DMF. Add Mercaptoacetic acid (2 equiv) and Lithium Hydroxide (3 equiv). Stir at room temperature until the sulfonamide is cleaved (monitor by TLC).

Critical Selection Criteria

Use the decision matrix below to select the correct reagent for your study.

| Requirement | Choose Dansyl Chloride | Choose DmNB-Cl |

| Goal | Detection / Quantification | Synthesis / Purification |

| Sensitivity Needed | High (Femtomole range via Fluorescence) | Low/Medium (UV detection only) |

| Sample Recovery | Not required (Destructive analysis) | Required (Reagent must be removed) |

| Spectral Properties | Fluorescent (Green/Blue) | Non-fluorescent (Yellow/UV-active) |

| Chemical Stability | Extremely stable (Hard to remove) | Labile under specific reducing conditions |

References

-

Dansyl Chloride Applications

-

Nosyl/Nitrobenzenesulfonyl Chemistry (Fukuyama Synthesis)

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. Link

- Note: DmNB-Cl is a substituted analog of the reagents described in this found

-

-

Reagent Data

Sources

Methodological & Application

Application Note: Protocol for Amine Derivatization using 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride

[1]

Part 1: Executive Summary & Scientific Rationale

The Challenge

Polyamines, amino acids, and biogenic amines often lack sufficient chromophores for sensitive UV/Vis detection and are too polar for efficient retention on standard C18 Reverse-Phase HPLC columns. Furthermore, their ionization in Mass Spectrometry (MS) can be inconsistent due to matrix effects.

The Solution: 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride

This compound (referred to herein as DmNosyl-Cl ) is a specialized derivatization reagent. It is a lipophilic analog of the classic 2-nitrobenzenesulfonyl chloride (Nosyl-Cl).

Key Advantages:

-

Chromophoric Enhancement: The nitrobenzene moiety provides a strong UV absorption signature (typically

~254 nm and ~330 nm), enabling nanomolar detection limits. -

Lipophilic Shift: The addition of two methyl groups at the 4,5-positions significantly increases the hydrophobicity of the resulting sulfonamide. This pushes the analyte retention time away from the solvent front and interfering polar matrix components in RP-HPLC.

-

MS Ionization: The sulfonamide bond (-SO2-NH-) is stable and ionizes well in both negative (ESI-) and positive (ESI+) modes, depending on mobile phase pH.

-

Kinetic Stability: Unlike acyl chlorides, sulfonyl chlorides form sulfonamides that are highly resistant to acid/base hydrolysis, allowing for robust post-derivatization processing.

Part 2: Scientific Foundation & Mechanism

Reaction Mechanism

The derivatization follows the Schotten-Baumann reaction mechanism. Under alkaline conditions (pH 9.0–10.0), the amine analyte acts as a nucleophile, attacking the sulfur atom of the DmNosyl-Cl. The base neutralizes the hydrochloric acid (HCl) byproduct, driving the equilibrium forward.

Critical Control Point: The pH must be maintained above the pKa of the amine (to ensure it is unprotonated and nucleophilic) but not so high that it rapidly hydrolyzes the sulfonyl chloride reagent before derivatization occurs.

Visualization: Reaction Pathway

The following diagram illustrates the reaction and the competing hydrolysis pathway.

Figure 1: Reaction pathway for amine derivatization. The green path represents the desired sulfonamide formation; the red dotted path represents the competing hydrolysis reaction.

Part 3: Materials & Preparation

Reagents

| Reagent | Grade | Role |

| This compound | >97% Purity | Derivatizing Agent |

| Acetonitrile (ACN) | HPLC/MS Grade | Solvent for reagent |

| Sodium Carbonate (Na₂CO₃) | ACS Reagent | Buffer component |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Buffer component |

| Hydrochloric Acid (HCl) | 1.0 M | Quenching/Neutralization |

| Amine Standards | Analytical Grade | Calibration |

Solution Preparation[4][5][6]

1. Carbonate Buffer (0.1 M, pH 9.5)

-

Dissolve 1.06 g of anhydrous Na₂CO₃ in 100 mL of ultrapure water.

-

Adjust pH to 9.5 using 1.0 M HCl or NaHCO₃.

-

Why: This pH ensures primary amines (pKa ~9-10) are sufficiently deprotonated to react.

2. DmNosyl-Cl Reagent Solution (10 mM)

-

Weigh 25 mg of this compound (MW ≈ 249.67 g/mol ).

-

Dissolve in 10 mL of HPLC-grade Acetonitrile (ACN).

-

Storage: Prepare fresh daily. Sulfonyl chlorides degrade in moisture. Protect from light (amber vials).

Part 4: Step-by-Step Experimental Protocol

Workflow Diagram

Figure 2: Operational workflow for the derivatization process.

Detailed Procedure

1. Sample Preparation

-

In a 1.5 mL microcentrifuge tube, combine 100 µL of the aqueous amine sample (or standard) with 100 µL of Carbonate Buffer (pH 9.5).

-

Note: If the sample is highly acidic, adjust the buffer capacity to ensure the final mixture remains > pH 9.0.

2. Reaction Initiation

-

Add 200 µL of the DmNosyl-Cl Reagent Solution (in ACN).

-

Vortex vigorously for 10–15 seconds to ensure a homogeneous phase.

-

Causality: The 1:1 organic/aqueous ratio prevents precipitation of the lipophilic reagent while maintaining buffer solubility.

3. Incubation

-

Place the tubes in a thermomixer or water bath at 60°C for 15 minutes .

-

Why 60°C? Heat overcomes the activation energy barrier, ensuring the reaction reaches completion rapidly (vs. 1-2 hours at RT).

4. Quenching (Critical for Column Life)

-

Remove from heat. Add 50 µL of 1.0 M HCl or a 10% solution of a "scavenger amine" (e.g., Glycine or Methylamine).

-

Purpose: This destroys excess sulfonyl chloride, preventing it from reacting with the HPLC column stationary phase or pump seals.

5. Clarification

-

Centrifuge at 10,000 x g for 3 minutes or filter through a 0.22 µm PTFE syringe filter.

-

Transfer supernatant to an HPLC vial.[1]

Part 5: Analytical Conditions & Validation

HPLC-UV/MS Conditions

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection:

-

UV: 254 nm (aromatic ring) and 330 nm (nitro-group specific).

-

MS: ESI Positive Mode (Target Mass = Amine MW + 249.67 - 36.46 [HCl]). Note: Check for [M+H]+ or [M+Na]+.

-

Data Interpretation: Expected Shifts

The table below illustrates the expected mass shift and retention behavior compared to underivatized amines.

| Analyte | Underivatized Retention (min) | DmNosyl-Derivative Retention (min) | Mass Shift (Δ m/z) |

| Putrescine | 1.2 (Void Volume) | 12.4 | +454 (Di-labeled) |

| Phenylalanine | 3.5 | 14.8 | +227 (Mono-labeled) |

| Spermine | 1.5 | 18.2 | +908 (Tetra-labeled) |

Note: Values are theoretical estimates based on C18 hydrophobicity models.

Troubleshooting (Self-Validating System)

-

Low Yield? Check pH. If pH < 9.0, the amine is protonated (NH₃⁺) and cannot react. Add more buffer.

-

Precipitation? The reagent is insoluble in water. Ensure at least 40-50% Acetonitrile is present in the reaction vial.

-

Double Peaks? For diamines (like lysine), ensure at least 10x molar excess of reagent to force complete derivatization (di-substitution) rather than a mix of mono- and di-substituted products.

References

-

Santa Cruz Biotechnology. this compound Product Data. Retrieved from

-

BenchChem. A Comparative Guide to Amine Derivatization: 4-Nitrobenzoyl Chloride vs. Dansyl Chloride. Retrieved from

-

Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Org. Synth. 2003, 80, 207. Retrieved from

-

Thermo Fisher Scientific. Dansyl Chloride and Other Sulfonyl Chlorides for Amine Labeling. Molecular Probes Handbook. Retrieved from

-

Sigma-Aldrich. Derivatization and Separation of Aliphatic Amines. Retrieved from

Application Note: Reaction Conditions for 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride with Amino Acids

[1]

Executive Summary & Mechanistic Insight[2]

The reaction between 4,5-DMNs-Cl and amino acids serves two primary purposes in drug discovery and peptide synthesis:

-

Protection: It masks the

-amino function as a sulfonamide, which is stable to acid (TFA, HCl) and basic hydrolysis, but orthogonal to Fmoc/Boc groups. -

Activation (Fukuyama Synthesis): The electron-withdrawing ortho-nitro group renders the sulfonamide N-H proton acidic (

), enabling mono-alkylation (e.g., N-methylation) under Mitsunobu or basic conditions.

The "Dimethyl" Effect (Expert Insight)

Unlike the standard o-NBS, the presence of methyl groups at positions 4 and 5 exerts a mild electron-donating effect (inductive

-

Impact on Protection: The sulfonyl chloride electrophile is slightly less reactive than unsubstituted o-NBS. Reaction times may need to be extended by 15–30 minutes.

-

Impact on Deprotection: The stability of the Meisenheimer complex (intermediate during deprotection) is slightly reduced. Consequently, deprotection may require a stronger nucleophile or slightly elevated temperatures compared to standard o-NBS.

Strategic Workflow

The following diagram illustrates the lifecycle of the amino acid during this process: Protection, Optional Alkylation, and Deprotection.

Caption: Workflow for amine protection using 4,5-DMNs-Cl, including the optional N-alkylation pathway characteristic of nitrobenzenesulfonyl chemistries.

Experimental Protocols

Protocol A: Protection of Free Amino Acids (Schotten-Baumann Conditions)

Best for: Unprotected amino acids (zwitterions) requiring aqueous solubility.

Reagents:

-

4,5-DMNs-Cl (1.1 – 1.2 equiv)[3]

-

Base: NaOH (1M) or

[4] -

Solvent: THF/Water (1:1 v/v) or Dioxane/Water

Step-by-Step Procedure:

-

Dissolution: Dissolve the amino acid (1.0 mmol) in 1M NaOH (2.2 mmol, 2.2 mL) and water (2 mL). Ensure pH is >10.

-

Solvent Addition: Add THF (4 mL) to the aqueous solution. Cool to 0°C (ice bath).

-

Reagent Addition: Dissolve 4,5-DMNs-Cl (1.2 mmol) in a minimal amount of THF (1–2 mL). Add this solution dropwise to the reaction mixture over 10 minutes.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.

-

Note: Due to the 4,5-dimethyl substituents, this may take longer than standard o-NBS (usually 1 hr). Monitor by TLC or LC-MS.

-

-

Work-up:

-

Acidify carefully with 1M HCl to pH ~2–3.

-

Extract with Ethyl Acetate (

). -

Wash organic layer with Brine (

).[1] -

Dry over

, filter, and concentrate.

-

Protocol B: Protection of Amino Acid Esters (Anhydrous Conditions)

Best for: Amino acid methyl/ethyl/benzyl esters or resin-bound peptides.

Reagents:

-

Amino Acid Ester HCl salt (1.0 equiv)

-

4,5-DMNs-Cl (1.1 equiv)[3]

-

Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

-

Solvent: Anhydrous DCM (Dichloromethane)[2]

Step-by-Step Procedure:

-

Suspension: Suspend the amino acid ester salt in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon.

-

Activation: Add DIPEA (3.0 equiv). The solution should become clear as the free amine is liberated. Cool to 0°C.[2]

-

Addition: Add 4,5-DMNs-Cl (1.1 equiv) portion-wise as a solid or dissolved in minimal DCM.

-

Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 2–6 hours.

-

Quench & Wash:

-

Dilute with DCM.[2]

-

Wash with 5% Citric Acid or 0.5M HCl (to remove excess base/amine).

-

Wash with Saturated

(to remove sulfonic acid byproducts). -

Dry over

and concentrate.

-

Deprotection Protocol (The "Release")

The utility of the 2-nitrobenzenesulfonyl group is its lability to thiols via Nucleophilic Aromatic Substitution (

Mechanism: The thiol attacks the aromatic ring at the C-1 position (ipso to sulfur), forming a Meisenheimer complex. The complex collapses to release

Reagents:

-

Thiol: 2-Mercaptoethanol (BME) or Thiophenol (PhSH).

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

.[7] -

Solvent: DMF or Acetonitrile.

Standard Procedure:

-

Dissolve the protected sulfonamide (1.0 equiv) in DMF.

-

Add 2-Mercaptoethanol (5.0 – 10.0 equiv).

-

Add DBU (2.0 – 5.0 equiv).

-

Visual Cue: The reaction often turns bright yellow/orange due to the formation of the nitrophenyl-thioether byproduct.

-

-

Stir at RT for 30–60 minutes.

-

Optimization: If the 4,5-dimethyl group retards the reaction (incomplete deprotection after 1 hr), heat to 40°C.

-

-

Work-up:

-

Dilute with Ethyl Acetate.

-

Wash extensively with water/brine (to remove DMF and excess BME).

-

Purification: The amine product is basic.[5] You can extract it into 1M HCl, wash the organic layer (containing the sulfur byproduct) away, and then basify the aqueous layer to recover the pure amine.

-

Comparative Data & Troubleshooting

Solvent & Base Compatibility Table[9]

| Component | Recommended | Compatible | Avoid | Reason to Avoid |

| Solvent | DCM, THF, DMF | Acetonitrile, Dioxane | Alcohols, Water (unless basic) | Alcohols can react with sulfonyl chloride; Acidic water hydrolyzes it. |

| Base (Rxn) | DIPEA, TEA, | Pyridine, NMM | Primary Amines | Primary amines will react with the chloride (side reaction). |

| Deprotection | Mercaptoethanol/DBU | Thiophenol/ | TFA, Piperidine | Acid/Piperidine will not cleave the sulfonamide. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protection) | Hydrolysis of 4,5-DMNs-Cl | Ensure solvents are anhydrous (Protocol B) or add reagent faster/colder (Protocol A). Check reagent quality (should be white/pale yellow solid, not oil). |

| Bis-sulfonylation | Excess Reagent/High Temp | If the amino acid is primary (e.g., Glycine), using >2 equiv of chloride can lead to |

| Incomplete Deprotection | Steric/Electronic hindrance | The 4,5-dimethyl groups stabilize the ring. Switch from Mercaptoethanol to Thiophenol (more nucleophilic) or increase temp to 45°C. |

References

-

Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[8] Tetrahedron Letters, 36(36), 6373-6374.

-

Kan, T., & Fukuyama, T. (2004).[6] Ns strategies: a highly versatile synthetic method for amines.[8] Chemical Communications, (4), 353-359. [6]

-

BenchChem. (2025).[2][9] Application Notes and Protocols for Fukuyama Amine Synthesis Utilizing 2-Nitrobenzenesulfonyl Chloride.[9]

-

PubChem. (n.d.). 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (Compound Summary).[10] National Library of Medicine.

-

Biron, E., & Kessler, H. (2005). Convenient Synthesis of N-Methylamino Acids on Solid Phase.[8][11] The Journal of Organic Chemistry, 70(13), 5183–5189.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. PubChemLite - 4,5-dimethyl-2-nitrobenzene-1-sulfonyl chloride (C8H8ClNO4S) [pubchemlite.lcsb.uni.lu]

- 11. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of Secondary Amines with 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride

Introduction: Unlocking Analytical Clarity with Aromatic Sulfonylation

For researchers, medicinal chemists, and professionals in drug development, the precise characterization and quantification of secondary amines are of paramount importance. These moieties are integral to a vast array of pharmaceuticals, agrochemicals, and specialty materials. However, their inherent physicochemical properties can often present analytical challenges, particularly in chromatographic separations where they may exhibit poor peak shape or lack a strong chromophore for UV detection.[1] Chemical derivatization offers a robust solution to these challenges by covalently modifying the analyte to enhance its detectability and chromatographic behavior.[2][3]

This technical guide provides a comprehensive overview and detailed protocols for the labeling of secondary amines using 4,5-dimethyl-2-nitrobenzenesulfonyl chloride. This reagent belongs to the class of nitrobenzenesulfonyl chlorides, which are well-regarded for their ability to form stable, often crystalline, sulfonamide derivatives with primary and secondary amines. The resulting sulfonamides exhibit enhanced properties for analysis, particularly by High-Performance Liquid Chromatography (HPLC). While extensive literature exists for the analogous 2-nitrobenzenesulfonyl chloride, this guide adapts those established principles to the 4,5-dimethyl variant, providing a scientifically grounded procedure for its application.

The core of this methodology lies in the nucleophilic attack of the secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The presence of the nitro group and methyl substituents on the aromatic ring influences the reactivity of the sulfonyl chloride and the properties of the resulting derivative, making it a valuable tool for amine analysis.

Causality of Experimental Design: Why this compound?

The selection of a derivatizing agent is a critical decision in analytical method development. This compound offers several advantages rooted in its molecular structure:

-

Formation of Stable Adducts: The reaction between a secondary amine and the sulfonyl chloride forms a robust sulfonamide linkage, ensuring the derivative remains intact during chromatographic analysis.

-

Enhanced UV Detectability: The nitroaromatic system of the reagent imparts a strong chromophore to the derivatized amine, significantly improving its detectability by UV-Vis detectors in HPLC systems.

-

Improved Chromatographic Properties: The introduction of the bulky, non-polar benzenesulfonyl group tends to increase the retention of otherwise highly polar small amines in reversed-phase HPLC, moving them into a more desirable region of the chromatogram and improving peak shape.[3]

-

Crystalline Derivatives: Nitrobenzenesulfonamides are often crystalline solids, which can facilitate the isolation and purification of the derivatized product if required for structural confirmation or as a synthetic intermediate.

The underlying mechanism for this derivatization is a classic nucleophilic acyl substitution at the sulfonyl sulfur. The secondary amine acts as the nucleophile, and the reaction is typically conducted in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for the derivatization of a secondary amine.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the derivatization of secondary amines with this compound. These procedures are adapted from well-established methods for the analogous 2-nitrobenzenesulfonyl chloride and are suitable for both small-scale analytical sample preparation and larger-scale synthesis of the sulfonamide derivative.

Protocol 1: Derivatization for Analytical Purposes (e.g., HPLC Analysis)

This protocol is designed for the derivatization of small quantities of a secondary amine in solution, typically for subsequent analysis by HPLC.

Materials:

-

Secondary amine sample

-

This compound

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

HPLC-grade solvents for final dilution

Procedure:

-

Sample Preparation: In a clean vial, dissolve the secondary amine (1.0 equivalent) in anhydrous DCM or ACN.

-

Addition of Base: Add a non-nucleophilic base such as triethylamine (1.5 equivalents) to the stirred solution.

-

Initiation of Reaction: While stirring, add a solution of this compound (1.1 equivalents) in the same solvent. The reaction is typically exothermic; for sensitive substrates, consider cooling the reaction mixture in an ice bath before adding the sulfonyl chloride.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. The reaction time can vary from 30 minutes to several hours depending on the reactivity of the amine. Monitor the progress by a suitable technique such as Thin Layer Chromatography (TLC) or by analyzing aliquots via HPLC.

-

Work-up:

-

Once the reaction is complete, dilute the mixture with additional DCM.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the solution and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of nitrogen).

-

-

Sample Preparation for HPLC: Dissolve the resulting crude sulfonamide in the mobile phase or a suitable solvent for injection into the HPLC system.

Protocol 2: Preparative Scale Synthesis of N,N-Disubstituted 4,5-Dimethyl-2-nitrobenzenesulfonamide

This protocol is suitable for synthesizing larger quantities of the sulfonamide derivative for further use or characterization.

Materials:

-

Secondary amine (1.0 equivalent)

-

This compound (1.05 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (1.5 - 2.0 equivalents)

-

Standard laboratory glassware for synthesis and work-up

-

Recrystallization solvents (e.g., ethanol/water, ethyl acetate/hexanes)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the secondary amine in anhydrous DCM or THF.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add the base (e.g., pyridine or triethylamine).

-

Reagent Addition: Add the this compound portion-wise over 5-10 minutes, ensuring the temperature remains low.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC.

-

Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude N,N-disubstituted sulfonamide can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Caption: A generalized experimental workflow for the derivatization procedure.

Quantitative Data and Expected Outcomes

While specific yield data for the reaction of this compound with a wide range of secondary amines is not extensively documented, high yields are generally expected based on analogous reactions with 2-nitrobenzenesulfonyl chloride. The table below provides representative data for the latter, which can serve as a benchmark.

| Secondary Amine Example | Base | Solvent | Reaction Time (h) | Typical Yield (%) |

| Dibenzylamine | Triethylamine | Dichloromethane | 2 | >90 |

| N-Methylaniline | Pyridine | Dichloromethane | 4 | >85 |

| Pyrrolidine | Triethylamine | THF | 1 | >95 |

| Morpholine | Triethylamine | Dichloromethane | 1.5 | >95 |

Note: This data is representative for 2-nitrobenzenesulfonyl chloride and should be considered as an estimation for the 4,5-dimethyl analog. Optimization of reaction conditions for specific secondary amines is recommended.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through in-process controls and final analysis:

-

Reaction Monitoring: The use of TLC or HPLC to monitor the disappearance of the starting amine and the appearance of the less polar sulfonamide product provides real-time validation of the reaction's progress.

-

Spectroscopic Confirmation: The structure of the purified sulfonamide derivative can be unequivocally confirmed using standard spectroscopic techniques:

-

¹H and ¹³C NMR: Will show the characteristic signals of the 4,5-dimethyl-2-nitrophenyl group in addition to the signals from the secondary amine moiety.[4]

-

FT-IR: The formation of the sulfonamide will be indicated by the appearance of characteristic S=O stretching bands.

-

Mass Spectrometry: Will confirm the molecular weight of the derivatized product.

-

-

Chromatographic Purity: HPLC analysis of the final product will confirm its purity and retention time, which is essential for quantitative applications.

Conclusion and Future Perspectives

The derivatization of secondary amines with this compound is a robust and effective method for enhancing their analytical detection and aiding in their synthesis and purification. The resulting stable sulfonamides are well-suited for a variety of analytical techniques, most notably HPLC with UV detection. The protocols provided herein, grounded in the well-established chemistry of related sulfonyl chlorides, offer a reliable starting point for researchers. By understanding the underlying chemical principles and employing in-process monitoring, scientists can confidently apply this methodology to a wide range of secondary amines, facilitating advancements in drug discovery and chemical research.

References

- BenchChem. (2025). A Comparative Guide to HPLC-MS Analysis of Compounds Derivatized with 4-Nitrobenzoyl Chloride and its Alternatives.

- BenchChem. (2025). Application Notes and Protocols for Fukuyama Amine Synthesis Utilizing 2-Nitrobenzenesulfonyl Chloride.

- Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.

- BenchChem. (2025). A Comparative Guide to Amine Derivatization: 4-Nitrobenzoyl Chloride vs. Dansyl Chloride.

- Andersen, K. K., et al. (1988). Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 42, 253-257.

- Lauwiner, M., et al. (1998). Chimia, 52, 604-609.

- Yang, J., et al. (2004). Dyes and Pigments, 62, 231-237.

- Allen, F. H., et al. (1987). Journal of the Chemical Society, Perkin Transactions 2, S1-S19.

- Sheldrick, G. M. (2008).

- Bruker. (1997). SHELXTL. Bruker AXS Inc., Madison, Wisconsin, USA.

- Rigaku. (2003). CrystalClear.

- Suchetan, P. A., et al. (2012). Acta Crystallographica Section E: Structure Reports Online, 68, o572.

- Gowda, B. T., et al. (2007). Acta Crystallographica Section E: Structure Reports Online, 63, o371-o373.

- Shetty, M., & Gowda, B. T. (2005).

- Gowda, B. T., et al. (2003).

Sources

- 1. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

Troubleshooting & Optimization

Technical Support Center: Optimization of 4,5-Dimethyl-2-nitrobenzenesulfonyl Chloride Chemistry

Executive Summary & Chemical Profile

4,5-Dimethyl-2-nitrobenzenesulfonyl chloride is a specialized derivatizing agent and protecting group precursor (analogous to the o-Nosyl group). While structurally similar to standard 2-nitrobenzenesulfonyl chloride, the two methyl groups at the 4 and 5 positions introduce electron-donating effects that slightly reduce the electrophilicity of the sulfur center compared to the unsubstituted parent.

Key Challenges:

-

Hydrolysis Competition: The electron-withdrawing nitro group activates the sulfur toward nucleophilic attack, making the reagent highly moisture-sensitive. Hydrolysis to the sulfonic acid is the primary cause of low yields.

-

Steric Hindrance: The ortho-nitro group creates significant steric bulk, impeding attack by hindered nucleophiles.

-

Bis-Sulfonylation: In primary amine protection, the increased acidity of the mono-sulfonamide proton can lead to unwanted di-protection.

Critical Reagent Quality Check (Tier 1 Support)

Issue: "I added 1.2 equivalents, but the reaction stalled at 60% conversion."

Diagnosis: The most common failure mode is the degradation of the sulfonyl chloride reagent into 4,5-dimethyl-2-nitrobenzenesulfonic acid . This byproduct is unreactive toward amines/alcohols but consumes the base in your reaction mixture.

Protocol: Purity Verification System

Before starting any critical batch, validate the reagent quality. Do not rely solely on bottle labels.

-

Visual Inspection: Pure sulfonyl chloride should be a crystalline yellow solid. If it appears oily, sticky, or white/pale (indicating acid formation), it is degraded.

-

Functional Assay (H-NMR):

-

Dissolve a sample in CDCl3 (ensure solvent is dry).

-

Pass Criteria: Sharp aromatic signals.

-

Fail Criteria: Broad acidic proton peak (>10 ppm) or shifting of aromatic signals upfield (indicating sulfonic acid).

-

-

Purification (Recrystallization):

-

If degraded, recrystallize from a mixture of dry Toluene/Hexanes or Benzene (if safety permits).